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Compound of Interest

3(2H)-Pyridazinone, 6-chloro-5-
Compound Name:
methoxy-

Cat. No.: B180360

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry,
forming the core of numerous kinase inhibitors with therapeutic potential across oncology,
immunology, and other disease areas. This guide provides a comparative assessment of the
target selectivity profiles of representative pyridazinone-based inhibitors, offering insights into
their specificities and potential applications. Due to the limited publicly available data on the
specific target profile of 6-chloro-5-methoxy-3(2H)-pyridazinone, this guide focuses on well-
characterized pyridazinone analogs targeting key kinases: c-Met, C-terminal Src Kinase (CSK),
and Phosphoinositide 3-kinase delta (PI13Kd).

Quantitative Selectivity Profiles

The following tables summarize the in vitro potency and selectivity of representative
pyridazinone-based kinase inhibitors against their primary targets and a selection of off-targets.

Table 1: Selectivity Profile of Tepotinib (MSC2156119), a c-Met Inhibitor
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Kinase Target IC50 (nM) Fold Selectivity vs. c-Met
c-Met 4 1

IRAK4 >800 >200

TrkA >800 >200

AxI >800 >200

IRAK1 >800 >200

Mer >800 >200

Data sourced from studies on Tepotinib's preclinical pharmacology.[1][2]

Table 2: Activity of a Pyrazolopyridine-Based CSK Inhibitor (Compound 13) Derived from a
Pyridazinone Scaffold

Kinase Target IC50 (nM)
CSK <3
LCK >10,000

Compound 13 demonstrated significant improvement in potency and selectivity over its
pyridazinone lead.[3][4][5]

Table 3: Isoform Selectivity of a Pyridazinone-Based PI3Kd Inhibitor (Compound 10)

Kinase Isoform IC50 (pM)
PI3Kd 18.93
PI13Ka >100
PI3KB >100
PI3Ky >100
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This compound showed significant selectivity for the delta isoform of PI3K.[6]

Experimental Protocols

Detailed methodologies for the key assays used to determine the selectivity profiles are
provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound
against a panel of kinases using a luminescence-based assay that quantifies ATP
consumption.

Materials:

 Purified recombinant kinases

o Kinase-specific substrates

e Test compounds dissolved in DMSO

e Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
o ATP solution

o ADP-Glo™ Kinase Assay kit (Promega)

» White, opaque 384-well plates

o Multichannel pipettes and plate reader capable of luminescence detection
Procedure:

o Prepare serial dilutions of the test compounds in DMSO.

e In a 384-well plate, add 1 pL of the diluted test compound or DMSO (vehicle control).

e Add 2 pL of the kinase/substrate mixture to each well.
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Initiate the kinase reaction by adding 2 pL of ATP solution.
Incubate the plate at room temperature for 60 minutes.

To stop the reaction and deplete the remaining ATP, add 5 puL of ADP-Glo™ Reagent and
incubate for 40 minutes at room temperature.

Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal.

Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.

Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.

Protocol 2: Homogeneous Time-Resolved Fluorescence
(HTRF) Binding Assay for CSK

This protocol describes a competitive binding assay to measure the affinity of an inhibitor for
CSK.

Materials:

GST-tagged CSK protein

Biotinylated tracer ligand (e.g., a known CSK inhibitor)

Test compounds in DMSO

HTRF buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NacCl, 0.1 mg/mL BSA, 1 mM DTT)
Europium cryptate-labeled anti-GST antibody (donor)

Streptavidin-XL665 (acceptor)

Low-volume 384-well plates
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» HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of the test compounds in HTRF buffer.

e In a 384-well plate, add 5 pL of the diluted test compound.

e Add 5 pL of a pre-mixed solution of GST-CSK and biotinylated tracer to each well.
¢ Incubate for 30 minutes at room temperature.

e Add 10 pL of a pre-mixed solution of the anti-GST-Europium cryptate and Streptavidin-XL665
detection reagents.

 Incubate for 60 minutes at room temperature, protected from light.

e Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
e Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

e Determine the IC50 values from the competition binding curves.[7]

Signaling Pathways and Experimental Workflow

Visual representations of the relevant signaling pathways and a general experimental workflow
are provided below using Graphviz.

Signaling Pathways
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Caption: Simplified c-Met signaling pathway.
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Caption: Role of CSK in regulating LCK activity.
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Caption: Simplified PI3Kd signaling pathway.

Experimental Workflow

Kinase Inhibitor Selectivity Profiling Workflow

Compound Synthesis Primary Screen it Identification Dose-Response Assay Broad Kinase Panel Data Analysis and Cellular Target Final Selectivity
and Purification (Single Concentration) (IC50 Determinat tion) Screening Selectivity Assessment Engagement Assay Profile
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Caption: General workflow for kinase inhibitor selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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